molecular formula C5H8N2O3 B1588267 (S)-3-(Hydroxymethyl)piperazine-2,5-dione CAS No. 52661-98-0

(S)-3-(Hydroxymethyl)piperazine-2,5-dione

Cat. No. B1588267
CAS RN: 52661-98-0
M. Wt: 144.13 g/mol
InChI Key: MOWMPSYJSYTSSM-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(Hydroxymethyl)piperazine-2,5-dione, also known as 3-hydroxymethylpiperazine-2,5-dione, is a versatile molecule that has been used in a variety of scientific research applications. It is a cyclic dione, which is a type of heterocyclic compound containing two oxygen atoms attached to a ring structure, and is composed of three nitrogen, two oxygen, and five carbon atoms. This molecule has been found to have many uses in research, including as a substrate for enzymes, a reagent for organic synthesis, and a precursor for the synthesis of other compounds.

Scientific Research Applications

Synthesis Methodologies

(S)-3-(Hydroxymethyl)piperazine-2,5-dione has been utilized in the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones. In one study, derivatives were obtained through reactions with N-Bromosuccinimide, showcasing the compound's flexibility in creating spiro compounds with potential biological activities (Shin et al., 1983). Another research highlighted its role as a precursor in the generation of N-acyliminium ions, facilitating the synthesis of 2,6-bridged piperazine-3-ones through selective reactions, underscoring its utility in creating structurally diverse molecules (Veerman et al., 2003).

Organic Crystal Engineering

In the field of organic crystal engineering, (S)-3-(Hydroxymethyl)piperazine-2,5-dione contributes to the study of hydrogen bonding and crystal packing. Research involving the synthesis from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and analysis of polymorphic crystalline forms revealed varied hydrogen-bonding networks, demonstrating the compound's significance in understanding molecular interactions within crystals (Weatherhead-Kloster et al., 2005).

Pharmacological Evaluations

Pharmacologically, derivatives of (S)-3-(Hydroxymethyl)piperazine-2,5-dione have been synthesized and evaluated for their receptor affinity, showcasing potential in drug development. One study described the synthesis and significant affinity towards 5-HT1A and 5-HT2A receptors of a compound derived from (S)-3-(Hydroxymethyl)piperazine-2,5-dione, pointing to its relevance in creating atypical antipsychotic medications (Kossakowski et al., 2008).

properties

IUPAC Name

(3S)-3-(hydroxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWMPSYJSYTSSM-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428621
Record name CYCLO(-GLY-SER)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Hydroxymethyl)piperazine-2,5-dione

CAS RN

52661-98-0
Record name CYCLO(-GLY-SER)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 2
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 3
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 4
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 5
(S)-3-(Hydroxymethyl)piperazine-2,5-dione
Reactant of Route 6
(S)-3-(Hydroxymethyl)piperazine-2,5-dione

Q & A

Q1: What are the structural characteristics of Cyclo(-Gly-Ser) and how do they contribute to its self-assembly properties?

A1: Cyclo(-Gly-Ser) is a cyclic dipeptide (CDP) composed of glycine and serine residues. Its structure allows for extensive hydrogen bonding, a crucial factor in its self-assembly behavior. [] This is evident in the formation of nanotubes when Cyclo(-Gly-Ser) is coupled with diacetylene (DA) moieties. The hydrogen bonding capability, along with the inherent chirality of CDPs, makes them attractive scaffolds for creating supramolecular structures. []

Q2: How does the incorporation of Cyclo(-Gly-Ser) into diacetylene (DA) systems impact their properties and potential applications?

A2: Research has shown that integrating Cyclo(-Gly-Ser) with DA leads to the formation of unique nanotubular structures with enhanced stability. [] These structures, formed through a self-assembly process in a specific solvent mixture, exhibit intriguing thermochromic properties. Upon UV irradiation, the DA units within the nanotubes polymerize, resulting in a blue color. Remarkably, these nanotubes demonstrate reversible thermochromism, changing color from blue to red upon heating, a process repeatable over multiple cycles. [] This behavior highlights the potential of these supramolecular systems in developing stimuli-responsive materials.

Q3: Beyond its use in nanomaterials, has Cyclo(-Gly-Ser) been found in natural sources, and if so, what is its significance?

A3: While Cyclo(-Gly-Ser) itself isn't specifically mentioned in the provided research as a natural product, it's important to note that cyclic peptides, including those containing glycine and serine, are found in various natural sources. [] For instance, Stellaria delavayi, a plant species, yields cyclic peptides like Delavayin A, which contains a cyclo(-Gly-Ser-γ-hydroxy Ile-Phe-Phe-Ala-) structure. [] The discovery and characterization of such natural cyclic peptides highlight their potential biological activities and inspire further research into their therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.